3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18890897
InChI: InChI=1S/C23H28N4O4S/c1-3-4-10-26-22(29)21-18(9-15-32-21)27(23(26)30)16-20(28)25-13-11-24(12-14-25)17-7-5-6-8-19(17)31-2/h5-9,15H,3-4,10-14,16H2,1-2H3
SMILES:
Molecular Formula: C23H28N4O4S
Molecular Weight: 456.6 g/mol

3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC18890897

Molecular Formula: C23H28N4O4S

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C23H28N4O4S
Molecular Weight 456.6 g/mol
IUPAC Name 3-butyl-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C23H28N4O4S/c1-3-4-10-26-22(29)21-18(9-15-32-21)27(23(26)30)16-20(28)25-13-11-24(12-14-25)17-7-5-6-8-19(17)31-2/h5-9,15H,3-4,10-14,16H2,1-2H3
Standard InChI Key JJWUQPYIORNVJA-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Introduction

Structural and Chemical Characteristics

3-Butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine-2,4-dione core substituted with a butyl group at position 3 and a 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl moiety at position 1 . The molecular formula is C₂₃H₂₇N₅O₄S, with a molecular weight of 481.56 g/mol. Key structural features include:

  • Thieno[3,2-d]pyrimidine-2,4-dione core: A bicyclic system combining thiophene and pyrimidine rings, with carbonyl groups at positions 2 and 4 .

  • Butyl group (C₄H₉): Introduced at position 3 to modulate lipophilicity and receptor binding .

  • 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl side chain: A piperazine derivative linked via an oxoethyl group, commonly associated with neurotransmitter receptor interactions .

Spectral data for analogous compounds include:

  • IR: Strong carbonyl stretches at 1,680–1,720 cm⁻¹ (C=O) .

  • ¹H NMR: Aromatic protons (thiophene/pyrimidine) at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm, and piperazine protons at δ 2.5–3.5 ppm .

Synthetic Pathways

Core Structure Synthesis

The thieno[3,2-d]pyrimidine-2,4-dione scaffold is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives . For example:

  • Step 1: React ethyl 2-aminothiophene-3-carboxylate with urea in acetic acid under reflux to form the pyrimidine ring .

  • Step 2: Introduce the butyl group via alkylation using 1-bromobutane in the presence of a base (e.g., K₂CO₃) .

Side Chain Modification

The 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl moiety is synthesized through:

  • Piperazine functionalization: React 1-(2-methoxyphenyl)piperazine with ethyl chloroacetate to form the oxoethyl intermediate .

  • Coupling to core: Attach the intermediate to the thienopyrimidine core via nucleophilic substitution or Mitsunobu reaction .

Optimization: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) .

Computational Predictions

PropertyValueMethod
LogP3.2 ± 0.5SwissADME
Water solubilityPoor (LogS: -4.1)ChemAxon
Bioavailability Score0.55ADMETLab 2.0
CYP2D6 inhibitionProbableProTox-II

Molecular docking (PDB: 3POZ) reveals strong interactions with the 5-HT₁A receptor (binding energy: -9.8 kcal/mol) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator